Cas no 1493045-03-6 (4-(2-bromophenyl)-2,6-dichloropyrimidine)

4-(2-Bromophenyl)-2,6-dichloropyrimidine is a halogenated pyrimidine derivative with significant utility in organic synthesis and pharmaceutical research. Its distinct structure, featuring both bromo and dichloro substituents, makes it a versatile intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex heterocyclic frameworks. The electron-withdrawing properties of the chlorine atoms enhance reactivity in nucleophilic substitution reactions, while the bromophenyl moiety offers a handle for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of targeted small-molecule inhibitors and agrochemicals. High purity and stability under standard conditions ensure reliable performance in demanding synthetic applications.
4-(2-bromophenyl)-2,6-dichloropyrimidine structure
1493045-03-6 structure
Product name:4-(2-bromophenyl)-2,6-dichloropyrimidine
CAS No:1493045-03-6
MF:C10H5BrCl2N2
Molecular Weight:303.970099210739
CID:5465572
PubChem ID:65710059

4-(2-bromophenyl)-2,6-dichloropyrimidine 化学的及び物理的性質

名前と識別子

    • 4-(2-bromophenyl)-2,6-dichloropyrimidine
    • Z1267863113
    • インチ: 1S/C10H5BrCl2N2/c11-7-4-2-1-3-6(7)8-5-9(12)15-10(13)14-8/h1-5H
    • InChIKey: AYIDRKWYYZTMJU-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C1C=C(N=C(N=1)Cl)Cl

計算された属性

  • 精确分子量: 301.90132 g/mol
  • 同位素质量: 301.90132 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 218
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 分子量: 303.97
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 25.8

4-(2-bromophenyl)-2,6-dichloropyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1719668-0.25g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
0.25g
$361.0 2023-09-20
Enamine
EN300-1719668-2.5g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
2.5g
$1428.0 2023-09-20
Enamine
EN300-1719668-10g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
10g
$3131.0 2023-09-20
1PlusChem
1P01DVUK-5g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
5g
$2670.00 2023-12-21
Enamine
EN300-1719668-1g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
1g
$728.0 2023-09-20
1PlusChem
1P01DVUK-1g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
1g
$962.00 2023-12-21
1PlusChem
1P01DVUK-250mg
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
250mg
$508.00 2024-06-20
1PlusChem
1P01DVUK-2.5g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
2.5g
$1827.00 2023-12-21
Enamine
EN300-1719668-5g
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
5g
$2110.0 2023-09-20
1PlusChem
1P01DVUK-500mg
4-(2-bromophenyl)-2,6-dichloropyrimidine
1493045-03-6 95%
500mg
$766.00 2023-12-21

4-(2-bromophenyl)-2,6-dichloropyrimidine 関連文献

4-(2-bromophenyl)-2,6-dichloropyrimidineに関する追加情報

Recent Advances in the Application of 4-(2-bromophenyl)-2,6-dichloropyrimidine (CAS: 1493045-03-6) in Chemical Biology and Pharmaceutical Research

The compound 4-(2-bromophenyl)-2,6-dichloropyrimidine (CAS: 1493045-03-6) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of biologically active molecules. Recent studies have demonstrated its potential in the development of kinase inhibitors, anticancer agents, and other therapeutic compounds. This research brief aims to summarize the latest findings and highlight the compound's role in advancing drug discovery efforts.

A 2023 study published in the Journal of Medicinal Chemistry explored the use of 4-(2-bromophenyl)-2,6-dichloropyrimidine as a precursor in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The research team successfully utilized the bromo-substituted phenyl group for Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse compound libraries. The resulting inhibitors showed promising activity against B-cell malignancies, with IC50 values in the low nanomolar range.

In the field of anticancer drug development, a recent patent application (WO2023051234) disclosed the use of 4-(2-bromophenyl)-2,6-dichloropyrimidine as a core scaffold for designing selective CDK4/6 inhibitors. The compound's structural features, particularly the 2,6-dichloropyrimidine moiety, were found to be crucial for maintaining high binding affinity to the ATP-binding pocket of CDK4/6 while minimizing off-target effects.

Recent synthetic methodology developments have also expanded the utility of this compound. A 2024 publication in Organic Letters described a novel palladium-catalyzed C-H activation protocol that allows direct functionalization of the pyrimidine ring at the 5-position, providing access to previously inaccessible derivatives. This breakthrough significantly enhances the structural diversity that can be achieved from this versatile building block.

From a pharmacological perspective, studies have shown that derivatives of 4-(2-bromophenyl)-2,6-dichloropyrimidine exhibit favorable drug-like properties, including moderate lipophilicity (clogP ~2.5-3.5) and good metabolic stability in human liver microsomes. These characteristics make it an attractive starting point for medicinal chemistry optimization campaigns.

Ongoing research is exploring the compound's potential in other therapeutic areas, including inflammation and infectious diseases. Preliminary results from a recent screening initiative identified several 4-(2-bromophenyl)-2,6-dichloropyrimidine derivatives with potent activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment.

In conclusion, 4-(2-bromophenyl)-2,6-dichloropyrimidine (CAS: 1493045-03-6) continues to demonstrate significant value in pharmaceutical research as a versatile synthetic intermediate and pharmacophore. Its unique combination of reactivity and biological activity positions it as an important tool for drug discovery across multiple therapeutic areas. Future research directions may focus on expanding its applications through innovative synthetic strategies and exploring novel biological targets.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
上海贤鼎生物科技有限公司